7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3
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Overview
Description
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3 is a synthetic derivative of camptothecin, a well-known alkaloid with potent anti-cancer properties. This compound is designed to enhance the therapeutic efficacy and reduce the side effects associated with camptothecin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3 typically involves multiple steps, starting from camptothecin. The process includes:
Esterification: Camptothecin is esterified with 7-ethyl-10-hydroxycamptothecin.
Amidation: The ester is then reacted with 4-N-aminopentanoic acid to form the desired amide.
Piperidino Substitution: Finally, the compound is treated with piperidine to introduce the piperidino group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidino group.
Reduction: Reduction reactions may target the carbonyl groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperidino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a model compound for studying esterification and amidation reactions.
Biology: Investigated for its interactions with cellular components and its effects on cell viability.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit topoisomerase I.
Industry: May be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Camptothecin: The parent compound, known for its anti-cancer properties.
Irinotecan: A camptothecin derivative used in chemotherapy.
Topotecan: Another camptothecin derivative with clinical applications.
Uniqueness
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3 is unique due to its specific modifications, which aim to improve its pharmacokinetic properties and reduce toxicity compared to other camptothecin derivatives.
Properties
IUPAC Name |
5-[[1-[[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVVZICJFYZDJJ-MLZAFXDMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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